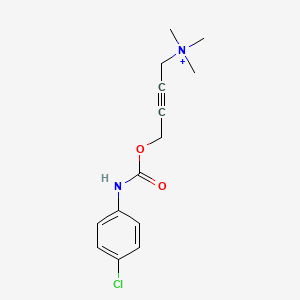
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium is a complex organic compound with a unique structure that includes a chlorophenyl group, an aminocarbonyloxy group, and a butynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with a suitable alkyne derivative under controlled conditions to form the desired product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyl-4-[N-(4-bromophenyl)aminocarbonyloxy]-2-butyn-1-aminium
- N,N,N-Trimethyl-4-[N-(4-fluorophenyl)aminocarbonyloxy]-2-butyn-1-aminium
- N,N,N-Trimethyl-4-[N-(4-methylphenyl)aminocarbonyloxy]-2-butyn-1-aminium
Uniqueness
4-(4-Chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties. This uniqueness makes it particularly valuable in applications where these properties are desired, such as in the development of new pharmaceuticals or advanced materials.
Eigenschaften
Molekularformel |
C14H18ClN2O2+ |
|---|---|
Molekulargewicht |
281.76 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium |
InChI |
InChI=1S/C14H17ClN2O2/c1-17(2,3)10-4-5-11-19-14(18)16-13-8-6-12(15)7-9-13/h6-9H,10-11H2,1-3H3/p+1 |
InChI-Schlüssel |
ZIYPLFGQPKLCIR-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](C)(C)CC#CCOC(=O)NC1=CC=C(C=C1)Cl |
Synonyme |
4-((4-chlorophenyl)carbamoyloxy)-2-butynyltrimethylammonium 4-(4-chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium 4-(4-chlorophenylcarbamoyloxy)-2-butynyl-trimethylammonium chloride 4-Cl-McN-A-343 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















